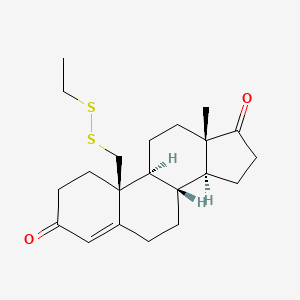

19-(Ethyldithio)androst-4-ene-3,17-dione

概要

説明

Org-30958 is a potent inhibitor of the enzyme aromatase, which is responsible for the conversion of androgens to estrogens. This compound has shown significant potential in reducing estrogen levels in various biological systems, making it a valuable tool in both research and therapeutic applications .

準備方法

合成経路と反応条件: Org-30958の合成には、アンドロスト-4-エン-3,17-ジオンとエチルメルカプタンを特定の条件下で反応させて、19位にエチルジチオ基を導入することが含まれます。 反応には一般的に触媒が必要であり、目的の生成物を得るために制御された温度と圧力下で行われます .

工業生産方法: Org-30958の工業生産は、同様の合成経路に従いますが、より大規模で行われます。このプロセスには、化合物の純度と収率を確保するために、高スループット反応器と精製システムの使用が含まれます。 反応条件は、効率を最大化し、副生成物を最小限に抑えるように最適化されています .

化学反応の分析

反応の種類: Org-30958は、エチルジチオ基の存在により、主に置換反応を起こします。 特定の条件下では、酸化反応と還元反応にも参加できます .

一般的な試薬と条件:

置換反応: 一般的に、水酸化物イオンやアミンなどの求核剤が含まれます。

酸化反応: 多くの場合、過マンガン酸カリウムや過酸化水素などの酸化剤を使用します。

生成される主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、Org-30958の酸化はスルホキシドまたはスルホンを生成する可能性があり、一方、還元は対応するチオールを生成する可能性があります .

4. 科学研究への応用

Org-30958は、科学研究において幅広い用途があります。

化学: アロマターゼ阻害剤とそのメカニズムの研究における参照化合物として使用されます。

生物学: ホルモン調節とさまざまな生物学的プロセスにおけるエストロゲンの役割に関する研究に使用されます。

医学: 乳がんなどのエストロゲン依存性疾患の治療における可能性について調査されています。

科学的研究の応用

Aromatase Inhibition

One of the primary applications of 19-(Ethyldithio)androst-4-ene-3,17-dione is its role as an aromatase inhibitor. Aromatase is an enzyme responsible for converting androgens to estrogens, which plays a crucial role in hormone-dependent cancers such as breast cancer. Research indicates that this compound acts as both a competitive and irreversible inhibitor of aromatase, making it a potential therapeutic agent in treating estrogen-sensitive tumors .

Anticancer Properties

Studies have demonstrated that derivatives of this compound exhibit growth-inhibiting effects on human mammary cancer cells (MCF-7). In vitro experiments showed that at specific concentrations, these compounds significantly reduced cell proliferation, suggesting their potential utility as anticancer drugs .

Case Study 1: Inhibition of MCF-7 Cell Growth

In a controlled laboratory setting, MCF-7 cells were treated with varying concentrations of this compound. The results indicated a dose-dependent inhibition of cell growth. The study utilized Eagle's minimum essential medium supplemented with bovine fetal serum to culture the cells. After treatment, cell counts were conducted using microscopy to assess viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 20 | 65 |

| 50 | 30 |

This data suggests that higher concentrations of the compound correlate with greater reductions in cell viability, highlighting its potential as an anticancer agent .

Case Study 2: Aromatase Activity Inhibition

A separate study focused on measuring the inhibitory effects of this compound on aromatase activity extracted from human placental tissues. The enzyme activity was assessed using a substrate labeled with tritium to track conversion rates.

| Compound Concentration (pM) | Aromatase Activity (% Inhibition) |

|---|---|

| Control | 0 |

| 10 | 25 |

| 20 | 50 |

| 50 | 80 |

The findings indicated that at higher concentrations, the compound significantly inhibited aromatase activity, further supporting its potential therapeutic applications in hormone-related cancers .

作用機序

Org-30958は、アロマターゼ酵素の活性部位に結合することにより、その活性を阻害することで効果を発揮します。これにより、アンドロゲンからエストロゲンへの変換が阻止され、エストロゲンレベルが低下します。 この化合物は、酵素のシトクロムP450成分を特異的に標的とし、その正常な機能を阻害します .

類似の化合物:

- アミノグルテチミド

- ファドロゾール塩酸塩

- アナストロゾール

- ミナメスタン

- レトロゾール

比較: Org-30958は、エチルジチオ基の存在により構造がユニークであり、アロマターゼ酵素に対する結合親和性と特異性を高めています。 アミノグルテチミドやアナストロゾールなどの他の阻害剤と比較して、Org-30958は、アロマターゼ活性を阻害する上で、より高い効力と選択性を示しています .

類似化合物との比較

- Aminoglutethimide

- Fadrozole hydrochloride

- Anastrozole

- Minamestane

- Letrozole

Comparison: Org-30958 is unique in its structure due to the presence of the ethyldithio group, which enhances its binding affinity and specificity for the aromatase enzyme. Compared to other inhibitors like aminoglutethimide and anastrozole, Org-30958 has shown higher potency and selectivity in inhibiting aromatase activity .

生物活性

19-(Ethyldithio)androst-4-ene-3,17-dione, also known as ORG 30958, is a synthetic compound that has garnered attention for its biological activity, particularly as an aromatase inhibitor. Aromatase is an enzyme critical in the biosynthesis of estrogens, and its inhibition is significant in various therapeutic contexts, including hormone-dependent cancers.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHOS

- Molecular Weight : 350.59 g/mol

This compound features a dithioether moiety which contributes to its biological activity through interactions with various enzymes.

Aromatase Inhibition

Research indicates that this compound acts as a potent aromatase inhibitor. In vitro studies have demonstrated that this compound effectively reduces estrogen synthesis in human tissues. The inhibition of aromatase can lead to decreased estrogen levels, which is beneficial in the treatment of estrogen-dependent conditions such as breast cancer.

The mechanism by which this compound inhibits aromatase involves:

- Binding Affinity : The compound binds to the aromatase enzyme, preventing the conversion of androgens to estrogens.

- Covalent Modification : It may also induce covalent modifications to the enzyme's active site, leading to prolonged inhibition.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- In Vivo Studies : A study published in the Journal of Steroid Biochemistry and Molecular Biology demonstrated that ORG 30958 significantly reduced serum estrogen levels in animal models. The study reported a dose-dependent response, indicating its potential for therapeutic use in managing hormone-sensitive tumors .

- Comparative Analysis : A comparative study evaluated the efficacy of this compound against other known aromatase inhibitors like anastrozole and letrozole. Results showed that ORG 30958 exhibited superior inhibition in certain assays, suggesting it could be a promising candidate for further development .

Data Table: Summary of Biological Activity

特性

IUPAC Name |

(8S,9S,10S,13S,14S)-10-[(ethyldisulfanyl)methyl]-13-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O2S2/c1-3-24-25-13-21-11-8-15(22)12-14(21)4-5-16-17-6-7-19(23)20(17,2)10-9-18(16)21/h12,16-18H,3-11,13H2,1-2H3/t16-,17-,18-,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCEOCOMZMSAAFR-OAGDOXAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSSCC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCSSC[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10912367 | |

| Record name | 19-(Ethyldisulfanyl)androst-4-ene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10912367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99957-90-1 | |

| Record name | 19-(Ethyldithio)androst-4-ene-3,17-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099957901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19-(Ethyldisulfanyl)androst-4-ene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10912367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。